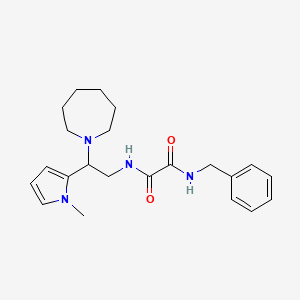

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-benzyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-benzyloxalamide is a complex organic compound featuring a diverse array of functional groups, including an azepane ring, a pyrrole ring, and an oxalamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-benzyloxalamide typically involves multiple steps:

Activité Biologique

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-benzyloxalamide is a complex organic compound notable for its unique structural features, including an azepane ring, a pyrrole moiety, and an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer research.

Structural Overview

The molecular formula of this compound is C23H30N4O4, with a molecular weight of approximately 426.517 g/mol. Its structure can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may modulate cellular pathways by binding to these targets, leading to alterations in cellular functions or signaling processes. The presence of the azepane and pyrrole moieties enhances its potential for interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The azepane ring may contribute to increased membrane permeability, allowing the compound to exert its effects on microbial cells.

Anticancer Activity

The anticancer potential of this compound is supported by its structural attributes that may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that related compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumorigenesis.

Research Findings

A summary of significant findings from recent studies is presented in the table below:

Case Study 1: GlyT1 Inhibition

In a study exploring novel inhibitors of GlyT1, this compound was identified as having superior potency compared to other compounds in the series. This suggests a promising role in treating conditions associated with glycine transport dysregulation.

Case Study 2: Anticancer Activity

A series of experiments conducted on breast cancer cell lines showed that this compound could significantly reduce cell viability and induce apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis.

Propriétés

IUPAC Name |

N'-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-benzyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2/c1-25-13-9-12-19(25)20(26-14-7-2-3-8-15-26)17-24-22(28)21(27)23-16-18-10-5-4-6-11-18/h4-6,9-13,20H,2-3,7-8,14-17H2,1H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXNTJZXNMFFPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CC=C2)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.